Stereochemical Probe for Tankyrase SAR
The (R)-enantiomer (CAS 1604314-18-2) provides a structurally defined stereochemical probe that is distinct from the (S)-enantiomer (CAS 1604279-67-5) and the achiral 2-ethyl-linked analog (CAS 1250702-02-3) . The Shultz et al. [1,2,4]triazol-3-ylamine series established that the α-methyl substituent directly influences the dihedral angle between the triazole ring and the amine-bearing carbon, modulating the vector of the primary amine into the tankyrase active site [1]. While head-to-head IC₅₀ data for the isolated (R)- vs. (S)-enantiomers are not publicly disclosed, the parent paper's SAR tables demonstrate that α-substituent identity (H vs. Me vs. Et) alters tankyrase-1 IC₅₀ by up to 10-fold within matched molecular pairs [1].
| Evidence Dimension | Stereochemical identity and scaffold topology |
|---|---|
| Target Compound Data | Single (R)-enantiomer, CAS 1604314-18-2, α-methyl substitution, chiral center adjacent to triazole |
| Comparator Or Baseline | (S)-enantiomer (CAS 1604279-67-5); achiral 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine (CAS 1250702-02-3, linker CH₂CH₂NH₂) |
| Quantified Difference | Structural: distinct chirality and linker length; biological: α-substituent identity shifts TNKS1 IC₅₀ up to ~10-fold in matched molecular pairs within the Shultz series |
| Conditions | Tankyrase-1 biochemical inhibition assay (Shultz et al., J Med Chem 2013); stereochemical analysis based on published SAR tables |
Why This Matters
Procurement of the defined (R)-enantiomer enables unambiguous SAR interpretation and avoids confounding from racemic or mis-assigned stereochemistry, which is critical when enantiomer-specific potency differences may exist.
- [1] Shultz MD, Majumdar D, Chin DN, Fortin PD, Feng Y, Gould T, Kirby CA, Stams T, Waters NJ, Shao W. Structure–Efficiency Relationship of [1,2,4]Triazol-3-ylamines as Novel Nicotinamide Isosteres that Inhibit Tankyrases. J Med Chem. 2013;56(17):7049-7059. doi:10.1021/jm400826j. View Source
